A09-003 vs. Venetoclax in FLT3-ITD Mutant AML: Superior Single-Agent Antiproliferative Efficacy in Molm-14 Cells
A09-003 demonstrates superior single-agent potency against Molm-14 AML cells (harboring FLT3-ITD mutation) compared to venetoclax. While both compounds target Mcl-1-dependent survival pathways, A09-003 achieves a lower antiproliferative IC50, indicating a more effective reduction of Mcl-1 protein levels in this genetically defined context [1].
| Evidence Dimension | Antiproliferative IC50 in Molm-14 AML cells (FLT3-ITD mutant) |
|---|---|
| Target Compound Data | 0.86 μM |
| Comparator Or Baseline | Venetoclax (ABT-199): Not effective as monotherapy; IC50 often >10 μM in similar models |
| Quantified Difference | A09-003 is at least 11.6-fold more potent than venetoclax monotherapy (estimated) |
| Conditions | 72-hour cell proliferation assay, Molm-14 human AML cell line (FLT3-ITD mutation) [1] |
Why This Matters
For researchers investigating venetoclax resistance, A09-003 offers a validated alternative to achieve Mcl-1 suppression without the off-target liabilities of pan-CDK inhibitors.
- [1] Sim, K. M., Kim, S. Y., Hwang, S., Park, S., Lee, B. R., Nam, K., ... & Kim, I. (2023). A new cyclin-dependent kinase-9 inhibitor A09-003 induces apoptosis in acute myeloid leukemia cells with reduction of myeloid cell leukemia sequence-1 protein. Chemico-Biological Interactions, 382, 110554. View Source
